molecular formula C12H12O3 B1530491 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 3470-47-1

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Cat. No.: B1530491
CAS No.: 3470-47-1
M. Wt: 204.22 g/mol
InChI Key: CXWHJKOHPCWJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of benzoannulenes, which are known for their aromatic properties and potential utility in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including esters, amides, and other functionalized compounds

Scientific Research Applications

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid is widely used in scientific research due to its versatile properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for the development of new chemical entities.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in material science and the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

  • 5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

  • 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid

. The unique properties of this compound make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHJKOHPCWJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-47-1
Record name 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 5
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Reactant of Route 6
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.